molecular formula C7H7ClO2S B147909 5-Ethoxythiophene-2-carbonyl chloride CAS No. 135080-22-7

5-Ethoxythiophene-2-carbonyl chloride

Cat. No. B147909
M. Wt: 190.65 g/mol
InChI Key: FMHGHZPFTCXFPD-UHFFFAOYSA-N
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Description

5-Ethoxythiophene-2-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound containing sulfur in its ring structure.

Mechanism Of Action

The mechanism of action of 5-Ethoxythiophene-2-carbonyl chloride is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a decrease in inflammation and cancer cell growth.

Biochemical And Physiological Effects

5-Ethoxythiophene-2-carbonyl chloride has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that this compound can reduce the size of tumors and improve the survival rate of mice with cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Ethoxythiophene-2-carbonyl chloride in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various organic compounds, conducting polymers, and electronic materials. It also has potential as a drug precursor. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested, inhaled, or absorbed through the skin. Therefore, proper safety measures should be taken when handling this compound.

Future Directions

There are several future directions for the study of 5-Ethoxythiophene-2-carbonyl chloride. One direction is the investigation of its potential as a drug precursor. This compound has shown promise in inhibiting the growth of cancer cells and reducing inflammation. Therefore, further studies could be conducted to develop novel drugs based on this compound. Another direction is the synthesis of novel electronic materials and conducting polymers. This compound has been used as a starting material for the synthesis of various electronic materials. Therefore, further studies could be conducted to develop new materials with improved properties. Additionally, the toxicity of this compound could be further studied to determine its safe handling and use in lab experiments.
Conclusion:
In conclusion, 5-Ethoxythiophene-2-carbonyl chloride is a versatile compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 5-Ethoxythiophene-2-carbonyl chloride involves the reaction of 5-Ethoxythiophene-2-carboxylic acid with thionyl chloride. This reaction results in the formation of 5-Ethoxythiophene-2-carbonyl chloride, which is a colorless liquid with a pungent odor. The reaction can be represented as follows:

Scientific Research Applications

5-Ethoxythiophene-2-carbonyl chloride has been extensively studied for its potential application in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential to act as an anti-inflammatory and anti-cancer agent. It has also been studied as a potential precursor for the synthesis of novel drugs. In materials science, 5-Ethoxythiophene-2-carbonyl chloride has been used as a starting material for the synthesis of conducting polymers and other electronic materials. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.

properties

CAS RN

135080-22-7

Product Name

5-Ethoxythiophene-2-carbonyl chloride

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

5-ethoxythiophene-2-carbonyl chloride

InChI

InChI=1S/C7H7ClO2S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3

InChI Key

FMHGHZPFTCXFPD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(S1)C(=O)Cl

Canonical SMILES

CCOC1=CC=C(S1)C(=O)Cl

synonyms

2-Thiophenecarbonylchloride,5-ethoxy-(9CI)

Origin of Product

United States

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